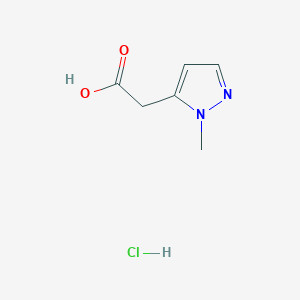
2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-ethylphenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is often found in various pharmaceuticals and agrochemicals due to its heterocyclic nature .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The ethylphenyl and fluorophenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the ethylphenyl and fluorophenyl substituents. The presence of these functional groups could confer certain chemical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole ring and the ethylphenyl and fluorophenyl groups. For instance, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility might be affected by the polarity of the oxadiazole ring and the ethylphenyl and fluorophenyl groups .Scientific Research Applications
Synthesis and Antimicrobial Applications
A study by Parikh and Joshi (2014) involved the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, condensed with different phenyl acetamide derivatives, to evaluate their antimicrobial properties. The presence of fluorine atoms significantly enhanced the antimicrobial potency of these compounds, indicating their potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).
Antifungal and Apoptotic Effects
Another study highlighted the synthesis of triazole-oxadiazole compounds and their in vitro antifungal and apoptotic activities against various Candida species. Compounds with specific structural features showed potent antifungal activity and induced apoptosis in Candida cells, suggesting their use as antifungal agents with a specific mechanism of action (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Screening
A novel series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their cytotoxic activities against different cancer cell lines. Some derivatives showed significant cytotoxic results against breast cancer, indicating their potential as anticancer agents (Abu-Melha, 2021).
Enzyme Inhibition
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase highlighted a potential application in synthesizing antimalarial drugs. This study provides insights into optimizing the process for industrial application, showcasing the compound's relevance in pharmaceutical synthesis (Magadum & Yadav, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethylphenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-2-12-6-8-13(9-7-12)10-16(23)20-18-22-21-17(24-18)14-4-3-5-15(19)11-14/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYAZVZBKRZDEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)



![5-ethyl-2-methyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2369235.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2369236.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B2369237.png)
![Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2369238.png)



![1-{[1-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2369244.png)
